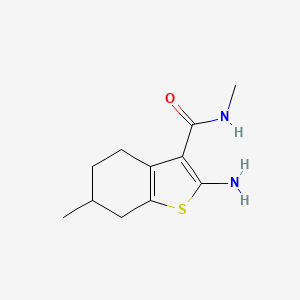

2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Vue d'ensemble

Description

2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 184.27 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2OS |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of benzothiophene can act as inhibitors of various kinases involved in cancer progression. The inhibition of these enzymes can disrupt critical signaling pathways that promote tumor growth and metastasis .

Anticancer Potential

The benzothiophene scaffold has been explored for its anticancer properties. Compounds derived from this structure have been reported to inhibit PIM kinases and MAPK pathways, which are crucial in cell proliferation and survival. For example, certain derivatives demonstrated nanomolar activity against PIM1 and PIM2 kinases . This suggests that this compound may also possess similar anticancer properties.

Neuroprotective Effects

Emerging studies indicate potential neuroprotective effects associated with benzothiophene derivatives. These compounds may influence neuroinflammatory processes by modulating MAPK pathways. This modulation can reduce the production of pro-inflammatory cytokines and protect neuronal cells from damage .

Case Studies

- Inhibition of LIMK : A study highlighted the development of inhibitors targeting LIMK proteins using benzothiophene derivatives. These inhibitors were shown to disrupt actin polymerization in tumor cells over-expressing LIMK . This mechanism could be relevant for the therapeutic application of this compound in cancer treatment.

- MAPK Pathway Modulation : Research involving MAPK inhibitors demonstrated that certain benzothiophene derivatives could reverse aging phenotypes in cellular models by targeting MK2 within the MAPK pathway . This suggests a broader therapeutic potential for compounds like this compound beyond oncology.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the benzothiophene core can enhance the inhibitory effects on cancer cell proliferation. The compound's ability to interact with specific cellular pathways makes it a candidate for developing novel anticancer agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. This application is particularly relevant in the context of increasing antibiotic resistance .

Neurological Disorders

Research into the neuroprotective effects of benzothiophene derivatives suggests potential applications in treating neurological disorders such as Alzheimer's disease. The compound may function by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Materials Science

Polymer Chemistry

In materials science, 2-amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be utilized as a monomer for synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with improved stability and functionality .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a building block for creating nanostructured materials that exhibit specific optical or electronic properties. This aspect is particularly valuable in developing sensors and electronic devices .

Biochemical Probes

Fluorescent Probes

Recent studies have explored the use of this compound as a fluorescent probe for detecting biological molecules. Its ability to fluoresce under specific conditions allows researchers to visualize and quantify biomolecular interactions in real-time .

Enzyme Inhibitors

The compound has been investigated for its potential as an enzyme inhibitor in biochemical assays. By selectively inhibiting certain enzymes, it can serve as a tool for studying enzyme kinetics and mechanisms in various biological systems .

Propriétés

IUPAC Name |

2-amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-6-3-4-7-8(5-6)15-10(12)9(7)11(14)13-2/h6H,3-5,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNVWRLYRPWEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655932 | |

| Record name | 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-53-5 | |

| Record name | 2-Amino-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.